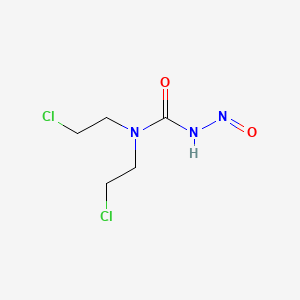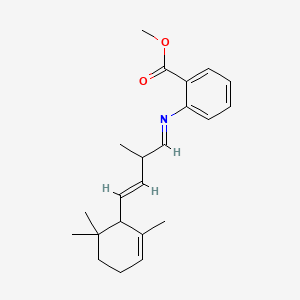
4-Pyridineethanesulfonic acid, sodium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-pyridylethylsulfonate: is a chemical compound with the molecular formula C7H8NO3S.Na and a molecular weight of 209.198 g/mol . It is also known by its systematic name sodium 2-pyridin-4-ylethanesulfonate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-pyridylethylsulfonate can be synthesized through the sulfonation of 4-vinylpyridine followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 4-vinylpyridine is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 4-pyridylethylsulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-pyridylethylsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-pyridylethylsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer component in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 4-pyridylethylsulfonate involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Comparación Con Compuestos Similares
- Sodium 4-pyridylethylsulfonic acid
- Sodium 2-pyridin-4-ylethanesulfonate
Comparison: Sodium 4-pyridylethylsulfonate is unique due to its specific sulfonate group attached to the pyridine ring, which imparts distinct chemical reactivity and solubility properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields.
Propiedades
Número CAS |
64794-52-1 |
|---|---|
Fórmula molecular |
C7H9NNaO3S |
Peso molecular |
210.21 g/mol |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)6-3-7-1-4-8-5-2-7;/h1-2,4-5H,3,6H2,(H,9,10,11); |
Clave InChI |
PQPZIDMTJZAAII-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


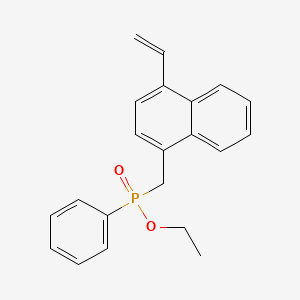
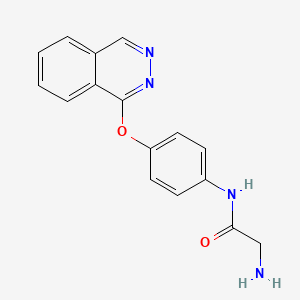
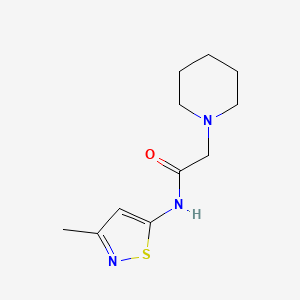
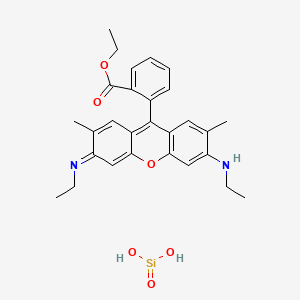
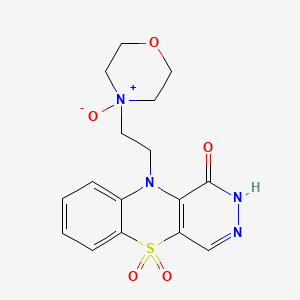


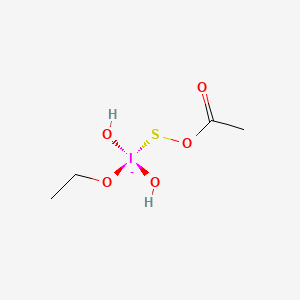
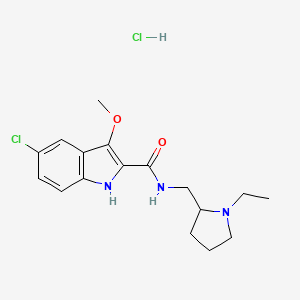
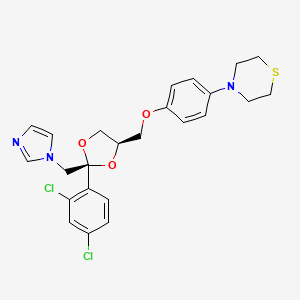
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)

